2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol
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Overview
Description
2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
The synthesis of 2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzazepine core, followed by the introduction of the chloro, methoxy, and phenyl groups. The final step involves the addition of the ethanol moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzazepine derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
Quercetin 3-D-galactoside: Known for its antioxidant and anti-inflammatory properties.
Methoxybenzenes: Aromatic ethers with various applications in organic synthesis
Properties
CAS No. |
192803-69-3 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol |
InChI |
InChI=1S/C20H24ClNO2/c1-22-10-8-15-12-17(21)19(24-2)13-16(15)20(18(22)9-11-23)14-6-4-3-5-7-14/h3-7,12-13,18,20,23H,8-11H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
DHWDUKUFLBYXGY-AZUAARDMSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]([C@@H]1CCO)C3=CC=CC=C3)OC)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1CCO)C3=CC=CC=C3)OC)Cl |
Origin of Product |
United States |
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